molecular formula C24H24N6O2 B2635009 7,9-dimethyl-3-phenyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 921062-84-2

7,9-dimethyl-3-phenyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2635009
CAS No.: 921062-84-2
M. Wt: 428.496
InChI Key: ANESSKVBFRFNEM-UHFFFAOYSA-N
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Description

7,9-Dimethyl-3-phenyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a heterocyclic compound featuring a fused triazino-purine core. Its structure includes:

  • 7- and 9-methyl groups on the purine moiety, which enhance steric stability and modulate electron distribution.
  • 3-phenyl substituent, contributing π-π stacking interactions and hydrophobic character.
  • 1-(3-phenylpropyl) side chain, a flexible alkyl-aryl group influencing solubility and receptor binding.

Properties

IUPAC Name

7,9-dimethyl-3-phenyl-1-(3-phenylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-27-21-20(22(31)28(2)24(27)32)29-16-19(18-13-7-4-8-14-18)26-30(23(29)25-21)15-9-12-17-10-5-3-6-11-17/h3-8,10-11,13-14H,9,12,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANESSKVBFRFNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7,9-Dimethyl-3-phenyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione (CAS Number: 921062-84-2) is a compound of interest due to its potential biological activities. This article aims to compile and analyze the available research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C24_{24}H24_{24}N6_6O2_2
  • Molecular Weight : 428.5 g/mol

Biological Activity Overview

Research has indicated that compounds similar to 7,9-dimethyl-3-phenyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine exhibit various biological activities. These include anti-inflammatory, anticonvulsant, and potential anticancer properties.

The biological activities of this compound may be attributed to its interaction with specific biological targets. For instance:

  • Alkaline Phosphatase Inhibition : Some derivatives were screened against human recombinant alkaline phosphatase (h-TNAP), showing significant inhibition which suggests a role in modulating metabolic pathways related to bone mineralization and other physiological processes .
  • Anticonvulsant Activity : Similar triazino derivatives have shown anticonvulsant effects in animal models by modulating neurotransmitter systems .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds. Here are some notable findings:

StudyFindings
Synthesis and Evaluation A study synthesized various derivatives including those structurally similar to the target compound and evaluated their effects on h-TNAP. The most effective inhibitors showed IC50_{50} values in the low micromolar range .
Anticonvulsant Activity Research on triazino derivatives demonstrated significant anticonvulsant activity in rodent models. The mechanisms were linked to modulation of GABAergic transmission .
Anti-Virulence Therapeutics Compounds targeting virulence factors in pathogenic bacteria showed that certain derivatives could inhibit critical enzymatic activities associated with bacterial pathogenesis .

Pharmacological Implications

The pharmacological implications of 7,9-dimethyl-3-phenyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine suggest its potential use in treating conditions associated with inflammation and seizures. Furthermore, its ability to inhibit specific enzymes positions it as a candidate for further research in drug development.

Scientific Research Applications

Pharmacological Applications

This compound has been studied for its potential therapeutic effects:

  • Antiviral Activity : Research indicates that compounds similar to 7,9-dimethyl-3-phenyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione may exhibit antiviral properties by inhibiting key viral enzymes or interfering with viral replication processes. This could be particularly relevant in developing treatments for viral infections that utilize ADP-ribosylation mechanisms .
  • Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties. Its structure allows for interaction with cellular pathways that regulate cell growth and apoptosis. The specific mechanisms through which this compound exerts its effects are still under investigation.
  • Neuroprotective Effects : There is emerging evidence that triazine derivatives can provide neuroprotection in models of neurodegenerative diseases. The ability of this compound to modulate neuroinflammatory responses may contribute to its neuroprotective effects.

Biochemical Research

The compound's unique structure makes it an interesting subject for biochemical studies:

  • Enzyme Inhibition Studies : The ability of this compound to inhibit specific enzymes involved in metabolic pathways can be explored further. Such studies may reveal new insights into metabolic regulation and potential therapeutic targets.

Case Studies

Several case studies have been documented regarding the applications of similar compounds:

  • Study on Antiviral Mechanisms : A study published in a peer-reviewed journal highlighted the antiviral mechanisms of triazine derivatives against various pathogens. The findings suggested that these compounds could disrupt viral entry or replication .
  • Research on Antitumor Effects : In vitro studies demonstrated that related compounds exhibited cytotoxic effects on cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
  • Neuroprotective Studies : Experimental models of neurodegeneration showed that triazine derivatives could mitigate oxidative stress and inflammation in neuronal cells. This suggests a promising avenue for further research into neuroprotective agents .

Comparison with Similar Compounds

Electronic Effects

  • Compound 2 ’s 3,7,9-trimethyl configuration increases electron density, which may improve stability against oxidative degradation but reduce solubility due to hydrophobicity .

Solubility and Bioavailability

  • Compound 2 ’s piperazinyl-ethyl side chain introduces a basic nitrogen, likely improving aqueous solubility (logP ~2.5 predicted) versus the target compound’s phenylpropyl chain (logP ~4.1 estimated) .
  • Compound 3 ’s 1,7,9-trimethyl groups may reduce solubility but enhance membrane permeability due to increased lipophilicity .

Steric and Metabolic Considerations

  • Compound 3 ’s 1-methyl group could hinder metabolic oxidation at position 1, extending half-life but possibly reducing interaction with cytochrome P450 enzymes .

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